(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide
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Description
(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, also known as N-({N’-[(1E)-[4-(diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)naphthalene-1-carboxamide, is ecto-50-nucleotidase (e50NT) . e50NT is a membrane-bound enzyme and an essential member of ecto-nucleotidases which regulates extracellular purinergic signalling .
Mode of Action
The compound interacts with its target, e50NT, by inhibiting its activity . This inhibition disrupts the normal function of e50NT, leading to changes in extracellular purinergic signalling .
Biochemical Pathways
The inhibition of e50NT by the compound affects the purinergic signalling pathway . This pathway plays a crucial role in various physiological processes, including inflammation, hypoxia, and cancer . The disruption of this pathway by the compound can therefore have significant downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of extracellular purinergic signalling due to the inhibition of e50NT . This can potentially lead to alterations in various physiological processes, including inflammation, hypoxia, and cancer .
Biological Activity
(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Details |
---|---|
Molecular Formula | C24H26N4O2 |
Molecular Weight | 402.498 g/mol |
IUPAC Name | N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide |
This compound contains a diethylamino group, which is significant for its interaction with biological targets.
The primary target of this compound is ecto-50-nucleotidase (e50NT) . The inhibition of e50NT affects purinergic signaling pathways, which are crucial for various cellular processes including cell proliferation and apoptosis. By disrupting extracellular purinergic signaling, the compound may exert anti-inflammatory and anticancer effects .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural components allow for interactions with cancer-related pathways, potentially leading to apoptosis in malignant cells.
- Anti-inflammatory Properties : The compound's ability to inhibit e50NT suggests a role in modulating inflammatory responses. This could be particularly beneficial in conditions characterized by chronic inflammation .
- Protective Effects on Pancreatic β-cells : Similar compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating a potential application in diabetes treatment. This activity is often linked to the modulation of stress-related pathways that affect cell survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Cytotoxicity Studies :
- A series of hydrazone derivatives were evaluated for their anticancer properties, demonstrating varying degrees of cytotoxicity against breast and colon cancer cell lines. Notably, compounds with similar structural motifs exhibited enhanced activity compared to their precursors.
- Structure-Activity Relationship (SAR) :
- Drug Development Potential :
Properties
IUPAC Name |
N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-3-28(4-2)20-14-12-18(13-15-20)16-26-27-23(29)17-25-24(30)22-11-7-9-19-8-5-6-10-21(19)22/h5-16H,3-4,17H2,1-2H3,(H,25,30)(H,27,29)/b26-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLPSLOCGRDQMI-WGOQTCKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.